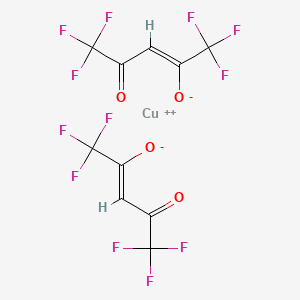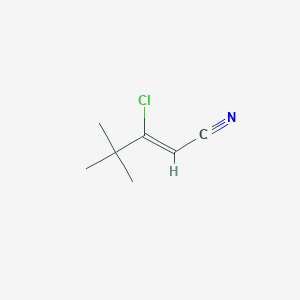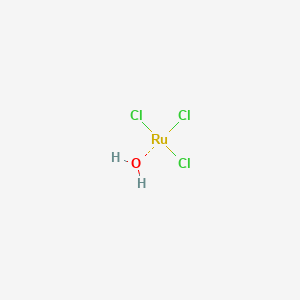
Ruthenium chloride hydroxide
説明
Ruthenium chloride hydroxide is a chemical compound that contains the element ruthenium, which belongs to the platinum group metals. Ruthenium compounds are known for their diverse oxidation states and their ability to form various coordination complexes. This compound is often used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Ruthenium chloride hydroxide can be synthesized through various methods. One common approach involves the reaction of ruthenium trichloride with water, leading to the formation of hydrated ruthenium chloride, which can then be treated with a base to produce this compound. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, this compound is often produced by the chlorination of ruthenium metal followed by hydrolysis. This process involves heating powdered ruthenium metal with chlorine gas, followed by the addition of water to form the hydroxide compound. The reaction is carefully monitored to maintain the appropriate conditions for high yield and purity.
化学反応の分析
Types of Reactions: Ruthenium chloride hydroxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation state of ruthenium and the presence of other ligands.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or sodium periodate. These reactions typically occur in acidic or neutral conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like hydrogen gas or sodium borohydride. These reactions often require elevated temperatures and pressures.
Substitution: Substitution reactions involve the replacement of chloride or hydroxide ligands with other ligands such as phosphines or amines. These reactions are usually carried out in organic solvents under inert atmospheres.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ruthenium tetroxide, while reduction reactions can yield ruthenium metal or lower oxidation state complexes.
科学的研究の応用
Ruthenium chloride hydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation, oxidation, and polymerization.
Medicine: this compound is used in the development of new drugs and therapeutic agents. Its unique properties allow it to interact with biological molecules in ways that other compounds cannot.
作用機序
The mechanism of action of ruthenium chloride hydroxide involves its ability to interact with various molecular targets and pathways. In biological systems, ruthenium compounds can bind to DNA, leading to the inhibition of DNA replication and transcription. This interaction can induce apoptosis in cancer cells, making this compound a potential anticancer agent . Additionally, its redox properties enable it to participate in electron transfer reactions, which are crucial in catalytic processes .
類似化合物との比較
Ruthenium chloride hydroxide can be compared with other ruthenium compounds such as ruthenium trichloride, ruthenium tetroxide, and ruthenium dioxide. While these compounds share some similarities, they also have distinct differences:
Ruthenium Trichloride: Commonly used as a precursor in the synthesis of other ruthenium compounds. It is less reactive compared to this compound.
Ruthenium Tetroxide: A strong oxidizing agent used in organic synthesis. It is more volatile and reactive than this compound.
Ruthenium Dioxide: Used in catalysis and as an electrode material.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial applications.
特性
IUPAC Name |
trichlororuthenium;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.H2O.Ru/h3*1H;1H2;/q;;;;+3/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXNGBXQRRXPLM-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Cl[Ru](Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H2ORu | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001277503 | |
| Record name | Ruthenium chloride hydroxide (RuCl3(OH)) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001277503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13815-94-6, 14898-67-0, 16845-29-7 | |
| Record name | Ruthenium trichloride trihydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13815-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ruthenium trichloride hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14898-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ruthenium chloride hydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016845297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ruthenium chloride hydroxide (RuCl3(OH)) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001277503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


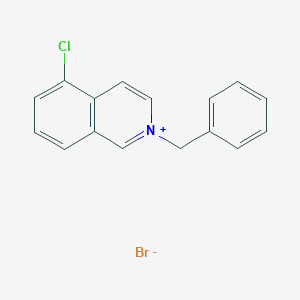

![4-Amino-5-{[(3,4-dichlorophenyl)sulfanyl]methyl}-1,2-dimethylpyrimidin-1-ium perchlorate](/img/structure/B7779060.png)
![2-Methyl-5-[(4-methylpyridin-1-ium-1-yl)methyl]pyrimidin-1-ium-4-amine;dichloride](/img/structure/B7779073.png)


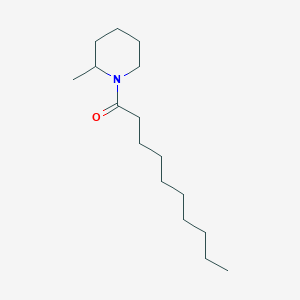
![1,4-Bis[(trimethylsilyl)ethynyl]benzene](/img/structure/B7779099.png)



